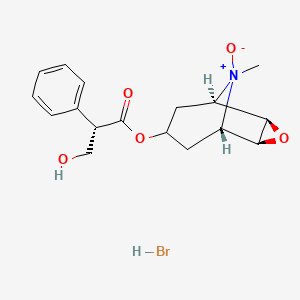

Scopolamine N-oxide hydrobromide

Descripción general

Descripción

Es un compuesto químico con la fórmula molecular C17H21NO5 · HBr y un peso molecular de 400.26 g/mol . Este compuesto es conocido por sus propiedades anticolinérgicas y se utiliza en diversas aplicaciones científicas y médicas.

Mecanismo De Acción

El bromhidrato de Escopamina N-óxido ejerce sus efectos inhibiendo la actividad de los receptores muscarínicos de acetilcolina (mAChR). Estos receptores participan en diversos procesos fisiológicos, incluida la regulación de la frecuencia cardíaca, la contracción del músculo liso y la secreción glandular . Al bloquear estos receptores, el compuesto puede alterar la actividad del sistema nervioso parasimpático y producir efectos terapéuticos como la reducción de las náuseas y los vómitos .

Análisis Bioquímico

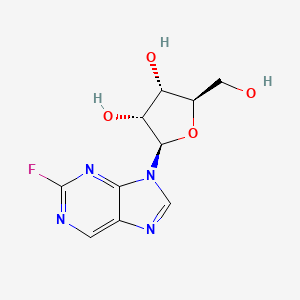

Biochemical Properties

Scopolamine N-oxide hydrobromide plays a significant role in biochemical reactions, particularly those involving the nervous system. It interacts with muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine, a neurotransmitter. This interaction is crucial in understanding the compound’s anticholinergic effects. Additionally, this compound has been shown to interact with various enzymes and proteins involved in neurotransmission, such as acetylcholinesterase, which breaks down acetylcholine .

Cellular Effects

This compound affects various types of cells, particularly those in the nervous system. It influences cell function by blocking muscarinic receptors, leading to decreased cholinergic signaling. This can result in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For example, in neuronal cells, this compound can inhibit the release of neurotransmitters, affecting synaptic transmission and overall neural communication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, where it acts as a competitive antagonist. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in cholinergic activity. This inhibition can result in various physiological effects, such as reduced muscle contractions and decreased secretion of bodily fluids. Additionally, this compound can influence gene expression by modulating signaling pathways that control transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of neurotransmitter release and alterations in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild anticholinergic effects, such as dry mouth and blurred vision. At higher doses, it can lead to more severe effects, including significant cognitive impairment and motor dysfunction. Studies in animal models have shown that high doses of this compound can induce symptoms similar to those observed in neurodegenerative diseases, making it a valuable tool for studying these conditions .

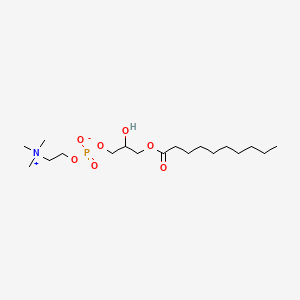

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its breakdown and elimination from the body. The compound is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which facilitate its conversion into inactive metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of this compound with these metabolic enzymes can influence its overall pharmacokinetics and duration of action .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacological effects. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by specific transporters and binding proteins, which facilitate its movement to target sites. The distribution of the compound within tissues can affect its efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can localize to specific compartments within cells, such as the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El bromhidrato de Escopamina N-óxido puede sintetizarse mediante la oxidación de la escopamina utilizando peróxido de hidrógeno en etanol. La reacción implica la orientación ecuatorial preferencial de la N-oxidación . El proceso se lleva a cabo típicamente en condiciones controladas para asegurar la estereoquímica y pureza deseadas del producto.

Métodos de Producción Industrial

En entornos industriales, el bromhidrato de escopamina se puede preparar utilizando un método llamado cristalización inducida por campo magnético. Este método aprovecha la diferencia de solubilidad entre la escopamina y el bromhidrato de escopamina. El proceso implica la cristalización de salificación seguida de tratamiento con un campo magnético para mejorar la pureza y la tasa de recuperación de los cristales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El bromhidrato de Escopamina N-óxido experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes productos.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su compuesto original, la escopamina.

Sustitución: Puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y varios agentes reductores para las reacciones de reducción. Las condiciones para estas reacciones suelen ser temperaturas suaves a moderadas y niveles de pH controlados para garantizar la estabilidad del compuesto.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la escopamina y su forma N-óxido. Estos productos pueden tener diferentes propiedades farmacológicas y aplicaciones.

Aplicaciones Científicas De Investigación

El bromhidrato de Escopamina N-óxido tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

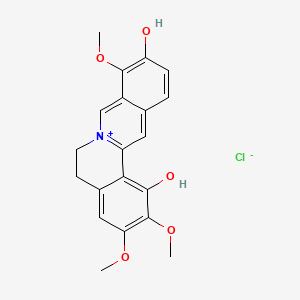

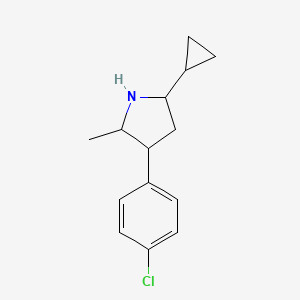

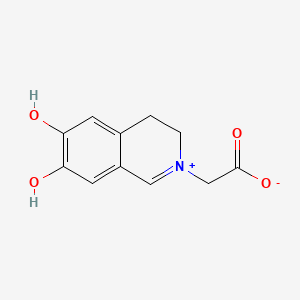

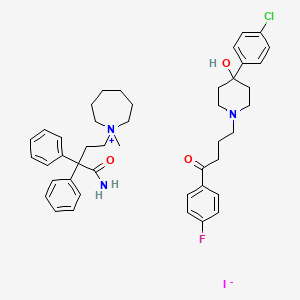

Comparación Con Compuestos Similares

Compuestos Similares

Bromhidrato de Escopamina: Un compuesto estrechamente relacionado con propiedades anticolinérgicas similares.

Bromhidrato de Homatropina: Un derivado de la atropina con una duración de acción más corta.

Unicidad

El bromhidrato de Escopamina N-óxido es único debido a su estereoquímica específica y la presencia del grupo funcional N-óxido. Esto le confiere propiedades farmacológicas distintas en comparación con otros alcaloides tropánicos. Su capacidad para sufrir diversas reacciones químicas y sus aplicaciones en diferentes campos científicos ponen de manifiesto aún más su singularidad.

Propiedades

| MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ | |

Número CAS |

6106-81-6 |

Fórmula molecular |

C17H22BrNO5 |

Peso molecular |

400.3 g/mol |

Nombre IUPAC |

[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1 |

Clave InChI |

MGNNYKWRWHQLCR-UUUUXVGVSA-N |

SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |

SMILES isomérico |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br |

SMILES canónico |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |

Color/Form |

Prisms from water |

melting_point |

135-138 °C |

| 97-75-6 6106-81-6 |

|

Pictogramas |

Acute Toxic |

Solubilidad |

Sol in water about 10 g/100 ml; slightly sol in alc, acetone |

Presión de vapor |

1.45X10-12 mm Hg at 25 °C (est) |

Origen del producto |

United States |

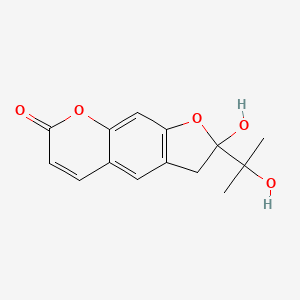

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.